molecular formula C8H15Cl2N3O B1435885 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride CAS No. 2060040-69-7

1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride

Cat. No.: B1435885
CAS No.: 2060040-69-7
M. Wt: 240.13 g/mol
InChI Key: BEEIQSAZWMUYDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride is a chemical compound with the molecular formula C8H14ClN3O It is a derivative of piperazine, a heterocyclic organic compound, and oxazole, a five-membered aromatic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride typically involves the reaction of piperazine with an oxazole derivative. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation of piperazine: The oxazole derivative is then reacted with piperazine in the presence of a suitable alkylating agent, such as methyl iodide or benzyl chloride, under controlled temperature and pressure conditions.

    Formation of the dihydrochloride salt: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous flow reactors: These are used to ensure consistent reaction conditions and high yield.

    Purification steps: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.

    Quality control: Rigorous testing is conducted to ensure the compound meets the required purity and quality standards.

Chemical Reactions Analysis

Types of Reactions

1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or oxazole ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Alkylating agents: Methyl iodide, benzyl chloride.

Major Products Formed

    Oxidation products: Oxidized derivatives of the oxazole or piperazine rings.

    Reduction products: Reduced forms of the compound with altered functional groups.

    Substitution products: Compounds with new functional groups replacing the original ones on the piperazine or oxazole rings.

Scientific Research Applications

1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride
  • 1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride

Uniqueness

1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride is unique due to its specific combination of the piperazine and oxazole rings, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.

Properties

IUPAC Name

5-(piperazin-1-ylmethyl)-1,2-oxazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O.2ClH/c1-2-10-12-8(1)7-11-5-3-9-4-6-11;;/h1-2,9H,3-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEIQSAZWMUYDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=NO2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride
Reactant of Route 6
1-[(1,2-Oxazol-5-yl)methyl]piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.